molecular formula C21H23N3O2 B2355350 2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797549-66-6

2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2355350
CAS No.: 1797549-66-6
M. Wt: 349.434
InChI Key: TXOCUGZVGATDMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a piperidine ring, a phenylbutanoyl group, and a nicotinonitrile moiety, making it a complex and intriguing molecule for various studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Phenylbutanoyl Group: The phenylbutanoyl group is introduced via acylation reactions, often using reagents like phenylbutanoyl chloride.

    Incorporation of the Nicotinonitrile Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The piperidine ring and nicotinonitrile moiety play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(2-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile
  • 6-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile

Uniqueness

2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile stands out due to its specific structural features, which may confer unique biological activities and chemical properties compared to similar compounds. Its combination of a piperidine ring, phenylbutanoyl group, and nicotinonitrile moiety makes it a versatile and valuable compound for various research applications.

Properties

IUPAC Name

2-[1-(4-phenylbutanoyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c22-16-18-9-5-13-23-21(18)26-19-11-14-24(15-12-19)20(25)10-4-8-17-6-2-1-3-7-17/h1-3,5-7,9,13,19H,4,8,10-12,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOCUGZVGATDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.